6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro group, a methylphenyl group, and a phenyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles, often used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated or demethylated products, and substitution may yield various substituted derivatives.
Scientific Research Applications
6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-tubercular agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
N-pyridine substituted 2-chlorothieno[2,3-d]pyrimidine derivatives: These compounds share structural similarities and have similar biological activities.
Benzenesulfonamides: These compounds contain a sulfonamide group linked to a benzene ring and have various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C20H16ClN3 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-chloro-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16ClN3/c1-14-7-5-6-10-17(14)22-20-19(15-8-3-2-4-9-15)23-18-12-11-16(21)13-24(18)20/h2-13,22H,1H3 |
InChI Key |
FCCHDVMXDQFBES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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